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Compound Name: Substance P (2-11)

Cat. No.: B3029128 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the biological activity of synthetic Substance P
(2-11), a C-terminal fragment of the full-length neuropeptide, Substance P. While Substance P

(SP) is an extensively studied neuropeptide, detailed quantitative data on the biological activity

of its specific fragment, SP (2-11), is limited in publicly available literature. However, its activity

can be inferred and validated through established assays that characterize other C-terminal

fragments.

Substance P is an 11-amino acid neuropeptide that preferentially binds to the neurokinin-1

receptor (NK1R), a G protein-coupled receptor (GPCR).[1][2][3] This interaction is crucial for

various physiological processes, including pain transmission, inflammation, and smooth muscle

contraction.[4][5] The biological activity of Substance P is primarily dictated by its C-terminal

sequence, which is responsible for receptor binding and activation. Fragments such as SP (2-

11) are known to be produced in vivo through metabolic processes. One of the noted biological

activities of SP (2-11) is its ability to induce contraction in guinea pig ileum tissue.

Comparison of Substance P and its C-Terminal
Fragments
Validating the activity of synthetic SP (2-11) involves comparing its performance against the

native peptide and other well-characterized fragments. The following table summarizes key

performance metrics for full-length Substance P and a representative C-terminal fragment, SP
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(6-11). Due to a lack of specific published data for SP (2-11), its expected activity would be

benchmarked in similar assays.

Parameter Substance P (1-11) Substance P (6-11)
Synthetic
Substance P (2-11)

Target Receptor
Neurokinin-1 Receptor

(NK1R)

Neurokinin-1 Receptor

(NK1R)

Neurokinin-1 Receptor

(NK1R)

EC₅₀ (Calcium

Mobilization)

0.4 nM (in HEK-NK1R

cells)

Active, but data

suggests it may not

stimulate cAMP

signaling pathway

effectively

Data not available;

expected to be a

potent agonist

EC₅₀ (cAMP

Accumulation)

~15.8 nM (-log EC₅₀

of 7.8 M)
Little to no activity Data not available

Binding Affinity (Kᵈ)
~2 nM (in rat brain

membranes)
Binds to NK1R Data not available

In Vitro Bioactivity
Potent contraction of

guinea pig ileum

Active in increasing

neuronal firing

Contraction of guinea

pig ileum

Key Experimental Protocols
To validate the biological activity of synthetic Substance P (2-11), a series of standardized

assays should be performed.

Receptor Binding Assay
This assay determines the affinity of the synthetic peptide for the NK1 receptor by measuring

its ability to compete with a radiolabeled ligand.

Methodology:

Membrane Preparation: Prepare cell membrane homogenates from tissues or cells

expressing the NK1 receptor (e.g., rat brain, guinea pig ileum, or a cell line like U 373 MG).
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Radioligand: Use a highly selective, high-affinity radiolabeled NK1R agonist, such as [³H]

[Sar⁹,Met(O₂)¹¹]-Substance P.

Incubation: Incubate the membrane preparation with the radioligand in the presence of

varying concentrations of the unlabeled synthetic SP (2-11).

Separation: Separate the bound and free radioligand via rapid filtration.

Detection: Quantify the radioactivity of the bound ligand using liquid scintillation counting.

Data Analysis: Determine the concentration of SP (2-11) that inhibits 50% of the specific

binding of the radioligand (IC₅₀). This value can be used to calculate the binding affinity (Kᵢ).

Calcium Mobilization Assay
This functional assay measures the ability of SP (2-11) to activate the NK1R and trigger

downstream signaling, resulting in an increase in intracellular calcium ([Ca²⁺]ᵢ).

Methodology:

Cell Culture: Use a cell line stably or transiently expressing the human NK1 receptor, such

as Human Embryonic Kidney (HEK293) or astrocytoma cells (U 373 MG).

Fluorescent Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-

4 AM or Fura-2).

Peptide Application: Apply varying concentrations of synthetic SP (2-11) to the cells.

Signal Detection: Measure the change in fluorescence intensity over time using a

fluorescence plate reader or microscope. The increase in fluorescence corresponds to the

rise in intracellular calcium.

Data Analysis: Plot the peak fluorescence response against the peptide concentration to

generate a dose-response curve and calculate the EC₅₀ value, which represents the

concentration required to elicit 50% of the maximal response.

Guinea Pig Ileum Contraction Assay
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This is a classic ex vivo bioassay to measure the physiological effect of SP (2-11) on smooth

muscle contraction.

Methodology:

Tissue Preparation: Isolate the longitudinal muscle strip from the guinea pig ileum and mount

it in an organ bath containing a physiological salt solution (e.g., Krebs solution), maintained

at 37°C and aerated with carbogen (95% O₂, 5% CO₂).

Tension Recording: Connect the tissue to an isometric force transducer to record changes in

muscle tension.

Peptide Application: Add cumulative concentrations of synthetic SP (2-11) to the organ bath.

Measurement: Record the contractile response (increase in tension) for each concentration.

Data Analysis: Generate a concentration-response curve and determine the EC₅₀ value to

quantify the potency of the peptide.

Visualizing Pathways and Workflows
Substance P Signaling Pathway
Substance P binds to the NK1 receptor, a GPCR primarily coupled to Gαq/11. This initiates a

signaling cascade leading to the activation of Phospholipase C (PLC), which cleaves PIP₂ into

inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from

intracellular stores, while DAG activates Protein Kinase C (PKC), leading to various cellular

responses. The receptor can also couple to Gαs to stimulate cAMP production.
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Caption: Substance P / NK1R signaling cascade.
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Experimental Workflow for Validation
The logical flow for validating a new batch of synthetic Substance P (2-11) starts with initial

binding characterization, followed by functional cell-based assays, and finally physiological

validation in an ex vivo tissue model.

Validation Workflow

Synthetic
Substance P (2-11)

Step 1: Receptor Binding Assay
(Determine Kᵢ for NK1R)

Step 2: In Vitro Functional Assay
(Calcium Mobilization in NK1R Cells)

Data Analysis
(Calculate Kᵢ, EC₅₀)

Step 3: Ex Vivo Bioassay
(Guinea Pig Ileum Contraction)

Compare activity to
reference standard & full-length SP
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Caption: Workflow for validating SP (2-11) activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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